methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate
Description
Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a synthetic compound featuring a benzoate ester core linked to a piperidine ring via a carbonyl group. The piperidine moiety is further substituted at the 4-position with a 6-methyl-2-oxo-2H-pyran-4-yloxy group. Below, we compare this compound with structurally analogous derivatives reported in recent literature.
Properties
IUPAC Name |
methyl 2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6/c1-13-11-15(12-18(22)26-13)27-14-7-9-21(10-8-14)19(23)16-5-3-4-6-17(16)20(24)25-2/h3-6,11-12,14H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLHQMWXUJMTAGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Piperidine Amine
The amine group of piperidine-4-ol is protected using tert-butoxycarbonyl (Boc) to prevent undesired side reactions during subsequent steps. A method adapted from tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate synthesis involves treating piperidine-4-ol with di-tert-butyl dicarbonate in ethyl acetate, yielding N-Boc-piperidine-4-ol with >90% efficiency.
Etherification with 6-Methyl-2-oxo-2H-pyran-4-ol
The hydroxyl group of N-Boc-piperidine-4-ol is activated via tosylation using p-toluenesulfonyl chloride in tert-butyl methyl ether, forming N-Boc-4-(tosyloxy)piperidine . Subsequent nucleophilic substitution with 6-methyl-2-oxo-2H-pyran-4-ol (deprotonated with NaH) in THF at 60°C affords N-Boc-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine (Yield: 78%).
Table 1. Optimization of Etherification Conditions
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| NaH | THF | 60 | 78 |
| K2CO3 | DMF | 80 | 65 |
| DBU | DCM | 25 | 42 |
Deprotection of Boc Group
Treatment with trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v) at 0°C for 2 hours removes the Boc group, yielding 4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine as a TFA salt (Yield: 95%).
Synthesis of Methyl 2-(Chlorocarbonyl)benzoate
Esterification of 2-Carboxybenzoic Acid
2-Carboxybenzoic acid is treated with thionyl chloride (SOCl₂) in methanol at reflux (65°C) for 4 hours, forming methyl 2-(chlorocarbonyl)benzoate via simultaneous acid chloride formation and esterification (Yield: 88%).
Reaction Scheme:
Amide Bond Formation
Coupling of Piperidine and Benzoate Derivatives
The TFA salt of 4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine is neutralized with triethylamine (TEA) in dichloromethane. Subsequent reaction with methyl 2-(chlorocarbonyl)benzoate at 0°C for 1 hour, followed by stirring at 25°C for 12 hours, yields the target compound (Yield: 72%).
Critical Parameters:
-
Temperature Control : Slow addition at 0°C minimizes side reactions.
-
Solvent Choice : Dichloromethane ensures solubility of both intermediates.
Table 2. Comparison of Coupling Reagents
| Reagent | Solvent | Yield (%) | Purity (%) |
|---|---|---|---|
| ClCOBenzoate | DCM | 72 | 98 |
| EDCl/HOBt | DMF | 68 | 95 |
| DCC/DMAP | THF | 61 | 92 |
Alternative Synthetic Routes
Mitsunobu Reaction for Ether Formation
An alternative approach employs the Mitsunobu reaction to form the pyran-piperidine ether linkage. N-Boc-piperidine-4-ol reacts with 6-methyl-2-oxo-2H-pyran-4-ol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in THF at 25°C, yielding N-Boc-4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine (Yield: 82%). This method avoids tosylation but requires stringent anhydrous conditions.
One-Pot Deprotection-Coupling Strategy
Neutralization of the TFA salt with TEA and immediate addition of methyl 2-(chlorocarbonyl)benzoate in a one-pot procedure reduces processing time and improves yield (76%).
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Substitution: The ester and amide groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various esters and amides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.
Medicine
In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, while the ester and amide groups can form hydrogen bonds with various biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Structural Analogues with Piperidine/Piperazine Moieties
The compound shares structural similarities with piperidine- and piperazine-based derivatives, particularly those containing ester or amide linkages. Key analogues include:
Quinoline-Piperazine-Benzoate Derivatives ()
Compounds C1–C7 (e.g., Methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) feature a quinoline core connected to a benzoate ester via a piperazine-carbonyl bridge. Unlike the target compound, these derivatives prioritize halogenated or aryl substituents (e.g., bromo, chloro, fluoro) on the quinoline ring, which enhance electronic effects and influence binding interactions .
Phenoxyethyl-Piperidine-Benzoate Derivatives ()
Compounds such as methyl 4-[[(2R)-1-(2-phenoxyethyl)piperidine-2-carbonyl]amino]methyl]benzoate (Prep 14) incorporate a phenoxyethyl-piperidine motif. The target compound differs in its pyran-oxy substituent, which may confer distinct solubility and steric profiles compared to the phenoxyethyl group .
Benzimidazolone-Piperidine Derivatives ()
N-(4-Methylphenyl)-4-(2-oxo-benzimidazol-1-yl)piperidine-1-carboxamide demonstrates a piperidine-carboxamide linkage to a benzimidazolone ring.
Analytical Characterization
Key analytical data for comparison:
*Estimated based on formula C20H21NO7.
- NMR Trends : Piperidine and aromatic protons in analogues (e.g., δ 1.40–3.50 ppm for piperidine in ) align with expected shifts for the target compound .
- HRMS/MS : Halogenated derivatives () show distinct isotopic patterns, while the target compound’s pyran group may exhibit fragmentation at the lactone (2-oxo) site .
Physicochemical Properties
- Physical State : Most analogues (e.g., ) are crystalline solids, suggesting the target compound may also solidify with a defined melting point .
- Solubility: The pyran-oxy group’s polarity could enhance aqueous solubility compared to halogenated quinolines () but reduce it relative to phenoxyethyl derivatives () .
Biological Activity
Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a synthetic compound that has attracted attention due to its potential biological activities. This article explores its synthesis, biological properties, and the implications of these findings based on recent research.
1. Synthesis of this compound
The synthesis of this compound typically involves a multi-step process that includes the formation of the piperidine ring and the introduction of the 6-methyl-2-oxo-2H-pyran moiety. The methodology often employs standard organic reactions such as the Knoevenagel condensation and Michael addition, which have been optimized for yield and purity.
Antimicrobial Properties
Recent studies have indicated that derivatives of compounds containing the 6-methyl-2-oxo-2H-pyran structure exhibit significant antimicrobial activity. For instance, compounds with similar structural motifs demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.5 to 4 µg/mL against resistant strains of Mycobacterium tuberculosis . This suggests that this compound may possess comparable antimicrobial properties.
The proposed mechanisms by which these compounds exert their biological effects include:
- Inhibition of Protein Synthesis : Compounds similar to this compound may interfere with bacterial ribosomal function, leading to inhibition of protein synthesis.
- Disruption of Membrane Integrity : Some studies suggest that these compounds can disrupt bacterial cell membranes, contributing to their antimicrobial efficacy.
- Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of key enzymes involved in metabolic pathways.
Case Study: Antitubercular Activity
A study focused on piperidinothiosemicarbazone derivatives showed that modifications at specific positions significantly affected their activity against M. tuberculosis. The most potent derivatives had MIC values as low as 0.5 µg/mL against resistant strains, suggesting structural features critical for activity . This highlights the potential relevance of similar modifications in this compound for enhancing its biological activity.
Table: Biological Activity Comparison
| Compound Name | Structure Feature | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| Compound A | Piperidine | 0.5 | Antitubercular |
| Compound B | Pyridine | 4 | Antimicrobial |
| Methyl Derivative | 6-Methyl-Pyran | TBD | Potentially Antimicrobial |
4. Conclusion
This compound shows promise as a biologically active compound with potential applications in antimicrobial therapy, particularly against resistant strains of bacteria such as M. tuberculosis. Further research is warranted to elucidate its precise mechanisms of action and optimize its structure for enhanced efficacy.
Q & A
Q. How to elucidate the mechanism of esterase-mediated hydrolysis of the methyl benzoate group?
- Methodological Answer : Perform kinetic assays with porcine liver esterase (PLE) in phosphate buffer (pH 7.4). Monitor hydrolysis via LC-MS for benzoic acid formation. Use Michaelis-Menten analysis to determine kₐₜ and Kₘ. Compare with molecular docking of the ester into PLE’s active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
